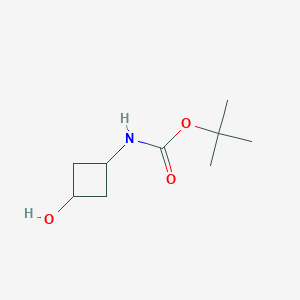

Tert-butyl 3-hydroxycyclobutylcarbamate

Descripción general

Descripción

Tert-butyl 3-hydroxycyclobutylcarbamate is an organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxycyclobutylcarbamate involves the reaction of tert-butyl carbamate with 3-hydroxycyclobutanone under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-hydroxycyclobutylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Thionyl chloride in toluene at reflux temperature.

Major Products Formed:

Oxidation: Formation of tert-butyl 3-oxocyclobutylcarbamate.

Reduction: Formation of this compound.

Substitution: Formation of tert-butyl 3-chlorocyclobutylcarbamate.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- IUPAC Name : tert-butyl ((1S,3S)-3-hydroxycyclobutyl)carbamate

- Structure : The compound features a cyclobutane ring with hydroxyl and carbamate functional groups, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

Tert-butyl 3-hydroxycyclobutylcarbamate has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Research indicates that modifications to the carbamate group can enhance cytotoxicity against tumor cells .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents in conditions like Alzheimer's disease. Studies are ongoing to evaluate its efficacy in protecting neuronal cells from oxidative stress .

Biochemical Applications

The compound serves as a valuable tool in biochemical research due to its reactivity and ability to form stable complexes with biomolecules.

- Enzyme Inhibition Studies : this compound has been utilized in studies aiming to inhibit specific enzymes involved in metabolic pathways. Its structural analogs have shown promise as inhibitors of serine proteases, which are crucial in various physiological processes .

- Drug Delivery Systems : The compound's hydrophobic nature allows it to be incorporated into lipid-based drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials.

- Polymer Synthesis : The compound can act as a monomer or crosslinking agent in polymer chemistry, leading to the creation of novel polymers with enhanced mechanical properties and thermal stability. Research is ongoing to optimize polymer formulations incorporating this compound .

- Coatings and Adhesives : Due to its chemical stability and adhesion properties, it is being investigated for use in coatings and adhesives that require resistance to environmental degradation .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of tert-butyl 3-hydroxycyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

- Tert-butyl 3-oxocyclobutylcarbamate

- Tert-butyl 3-chlorocyclobutylcarbamate

- Tert-butyl (trans-3-hydroxycyclobutyl)carbamate

Comparison: Tert-butyl 3-hydroxycyclobutylcarbamate is unique due to its specific hydroxyl group on the cyclobutyl ring, which allows it to undergo various chemical reactions and interact with biological targets in a distinct manner. Compared to its analogs, such as tert-butyl 3-oxocyclobutylcarbamate and tert-butyl 3-chlorocyclobutylcarbamate, it exhibits different reactivity and biological activity due to the presence of the hydroxyl group .

Actividad Biológica

Tert-butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-42-0) is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and an IUPAC name of tert-butyl ((1R,3R)-3-hydroxycyclobutyl)carbamate. Its structure consists of a cyclobutane ring with a hydroxyl group and a tert-butyl carbamate moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 389890-42-0 |

| Purity | 97% |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbamate functional group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group may participate in hydrogen bonding, enhancing the compound's affinity for specific receptors.

Interaction with Biomolecules

Research indicates that compounds similar to this compound can exhibit significant interactions with enzymes involved in metabolic pathways. For instance, studies have shown that carbamates can act as reversible inhibitors for certain enzymes, affecting their catalytic efficiency and overall biological function .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. For example, a study reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Cytotoxicity Testing

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound possesses selective cytotoxic effects. The compound was found to induce apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity highlights its potential as an anticancer therapeutic agent .

Case Studies

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various carbamate derivatives, including this compound. The results indicated that modifications to the cyclobutane ring significantly influenced antibacterial potency, with certain structural configurations yielding enhanced activity against resistant strains .

- Anticancer Research : In a recent investigation into novel anticancer agents, this compound was tested alongside other derivatives. The findings demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative studies with similar compounds have shown that variations in the hydrocarbon chain length, branching, and functional groups can lead to significant changes in pharmacological properties.

| Compound | Activity Level |

|---|---|

| This compound | Moderate Antibacterial |

| Tert-butyl (cis-3-hydroxycyclobutyl)carbamate | High Anticancer |

| Tert-butyl (trans-3-hydroxycyclobutyl)carbamate | Low Cytotoxicity |

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUMHFNEPOYLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241253, DTXSID901272300 | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154748-63-7, 389890-42-0, 389890-43-1 | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154748-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis(Tert-butyl 3-hydroxycyclobutylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.